4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile, identified by the CAS number 927822-40-0, is a chemical compound that belongs to the class of purine derivatives. This compound features a benzonitrile moiety linked to a chlorinated purine, which is significant in various biochemical applications. Its molecular formula is with a molecular weight of approximately 284.70 g/mol. The structure includes a 6-amino group and a chloro substituent on the purine ring, enhancing its biological activity.
This compound is classified under heterocyclic compounds, specifically purines, which are essential components of nucleic acids. It can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The compound is often utilized in medicinal chemistry for the development of antiviral and anticancer agents due to its structural similarities to nucleobases.
The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and characterize the final compound.
The molecular structure of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can be represented as follows:
The structure features a benzonitrile group attached via a methylene bridge to a chlorinated purine ring, contributing to its unique chemical properties.
The compound's melting point and boiling point have not been specified in the available literature, indicating that further experimental data may be required for complete characterization.
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electron-rich aromatic system and electrophilic sites on the purine ring, making it versatile for synthetic applications in drug discovery.
The mechanism of action for compounds like 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile primarily involves interactions with biological targets such as enzymes or receptors related to nucleic acid metabolism.
Quantitative data regarding its efficacy and mechanisms would typically require experimental validation through biological assays and kinetic studies.
While specific physical properties such as solubility and melting point are not extensively documented, it is generally soluble in polar organic solvents like dimethyl sulfoxide and methanol.
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile has potential applications in:
Recent advances in purine functionalization leverage diaminomaleonitrile (DAMN) as a versatile precursor for constructing complex purine architectures. As demonstrated by Bizzarri et al., DAMN undergoes photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization via an unstable azetidine intermediate to form aminoimidazole carbonitrile (AICN). This intermediate reacts with trimethyl orthoacetate and amino acid derivatives under combined thermal/photochemical conditions (290–315 nm irradiation) to yield amino acid-decorated purines in a single reaction vessel. This multicomponent approach achieves 62–82% yields while eliminating protective group requirements, significantly streamlining access to N9-functionalized purine cores essential for target molecules like 4-((6-amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile [1].
Alternative routes employ imidazole and pyrimidine precursors through annulation reactions. Microwave-assisted cyclocondensation between 4,5-diaminopyrimidines and orthocarboxylates enables rapid assembly of the purine scaffold in <30 minutes, achieving >75% yield with minimal byproducts. This method allows precise installation of the 6-amino group prior to ring closure, crucial for ensuring correct substitution patterns in the final benzonitrile hybrid [1] .
Table 1: Precursor Routes for Purine Core Synthesis
Precursor | Conditions | Key Intermediate | Yield Range | Advantages |
---|---|---|---|---|
Diaminomaleonitrile | Photochemical (290-315 nm) | Aminoimidazole carbonitrile | 55-82% | Single-vessel multicomponent reaction |
4,5-Diaminopyrimidine | Microwave, 150°C | 5-Aminopyrimidine | 75-88% | Rapid cyclization, high regioselectivity |
5-Aminoimidazole-4-carboxamide | Conventional heating | Hypoxanthine derivatives | 60-70% | Commercial availability of precursors |
Regioselective C2 chlorination employs POCl₃ with catalytic N,N-dimethylaniline under controlled temperature regimes. Optimal conditions (refluxing acetonitrile, 82°C, 4h) achieve >95% conversion of 6-aminopurine precursors to 2,6-dichloropurines while suppressing N7/N9 dialkylation byproducts. Kinetic studies reveal that maintaining stoichiometric POCl₃ (1.05 equiv) prevents polyhalogenation, a common side reaction when excess reagent is used [1] .
N9-benzyl methylation utilizes phase-transfer catalysis for efficient coupling. A biphasic system (toluene/10% NaOH) with Aliquat 336 (0.1 equiv) enables 85–92% yield in the reaction between 2,6-dichloropurine and 4-(bromomethyl)benzonitrile at 60°C within 2 hours. This approach overcomes solubility limitations of both reactants and capitalizes on the superior nucleofugality of bromide versus chloride at the benzylic position. Subsequent C6 amination proceeds selectively with pressurized NH₃ in dioxane (100°C, 12h), where in situ FTIR monitoring confirms complete conversion without affecting the C2–Cl bond or benzonitrile moiety [5] [9].
Critical regioselectivity considerations:
Solvent optimization demonstrates that cyclopentyl methyl ether (CPME) outperforms traditional DMF in N9-alkylation steps, reducing E-factor by 62% while maintaining 89% yield. CPME’s low water solubility (0.1% w/w) facilitates aqueous workup and solvent recovery, with life-cycle analysis confirming 40% reduction in process mass intensity compared to dichloromethane-based systems [1].
Table 2: Solvent and Energy Metrics for Key Steps
Reaction Step | Conventional System | Green Alternative | Yield Change | PMI Reduction |
---|---|---|---|---|
N9-Benzylation | DMF, 80°C | CPME, 60°C | -4% | 62% |
C6 Amination | Sealed tube, dioxane | ScCO₂/NH₃, 50°C | +7% | 85% |
Purine Cyclization | Xylene reflux | MW, H₂O/EtOH | +12% | 78% |
Microwave intensification reduces reaction times from 12 hours to 25 minutes for purine cyclization, decreasing energy consumption by 9.2 kWh/mol. Supercritical CO₂/NH₃ mixtures enable tunable C6 amination at 50°C and 100 bar, eliminating ammonium chloride waste while achieving 97% conversion. Continuous-flow hydrogenation with Pd/C membranes facilitates quantitative deprotection of N-benzyl intermediates without metal leaching, as confirmed by ICP-MS analysis [1] [8]. Atom economy improvements include direct electrophilic cyanomethylation using (4-formylphenyl)boronic acid followed by tandem oxidation-nitrile formation, bypassing traditional bromination/KCN routes and reducing step count from 4 to 2 [5].
N9-versus N7 selectivity challenges are addressed through palladium pincer complexes (e.g., Pd[P(t-Bu)₃]₂) that exploit subtle differences in transition state geometry. These catalysts achieve 98:2 N9/N7 regioselectivity in alkylations of 2,6-dichloropurine with 4-(bromomethyl)benzonitrile at 25°C within 1 hour. Mechanistic studies reveal rate-determining oxidative addition at Pd(0), where the bulky phosphine ligands disfavor N7 coordination via steric repulsion with the purine C8–H proton [5] [7].
Enzyme-mediated alkylation using immobilized purine nucleoside phosphorylase (PNP) achieves quantitative yield under physiological conditions (pH 7.4, 37°C). Site-directed mutagenesis of binding pocket residues (Y88F mutation) accommodates benzonitrile-containing substrates while retaining perfect N9 selectivity. The system operates continuously for >200 hours with <5% activity loss, as confirmed by HPLC-MS reaction monitoring [1] [6].
Kinetic profiling reveals covalent fluorescence polarization assays provide real-time measurement of alkylation efficiency parameters (kᵒᵇˢ, Kᵢ, kᵢₙₐcₜ). Optimal catalysts demonstrate kᵢₙₐcₜ/Kᵢ values >10⁴ M⁻¹s⁻¹, representing 108-fold improvement over noncatalyzed reactions. The highest-performing system—Pd(OAc)₂ with bidentate Xantphos ligand—achieves turnover numbers of 12,000 while suppressing protodehalogenation below 0.5% [6].
Table 3: Catalytic System Performance Comparison
Catalyst System | Temperature (°C) | N9:N7 Ratio | kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹) | TON |
---|---|---|---|---|
Pd[P(t-Bu)₃]₂ | 25 | 98:2 | 1.2 × 10⁴ | 9,800 |
Immobilized PNP (Y88F) | 37 | >99:1 | 8.7 × 10³ | 62,000* |
CuI/1,10-phenanthroline | 80 | 90:10 | 3.5 × 10³ | 2,300 |
Noncatalyzed | 80 | 75:25 | <10⁻⁴ | N/A |
*Catalytic cycles before 50% activity loss
Hybrid organocatalysis employs cinchona-derived ammonium salts (e.g., hydroquinine 1,4-phthalazinediyl diether) that position the benzylic electrophile via π-stacking with the purine system. This approach achieves 92% ee in asymmetric alkylations, though currently limited to activated benzyl chlorides rather than the benzonitrile derivative. Computational modeling suggests modifications to accommodate the electron-deficient benzonitrile moiety could extend applicability to the target compound [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: